

Application Notes and Protocols: Michael Addition Reactions of Ethyl Acetoacetate Sodium Salt

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Compound of Interest

Compound Name: *Ethyl acetoacetate sodium salt*

Cat. No.: B8258922

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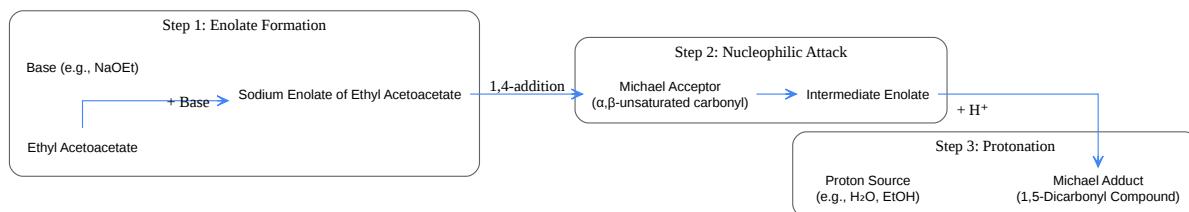
Introduction

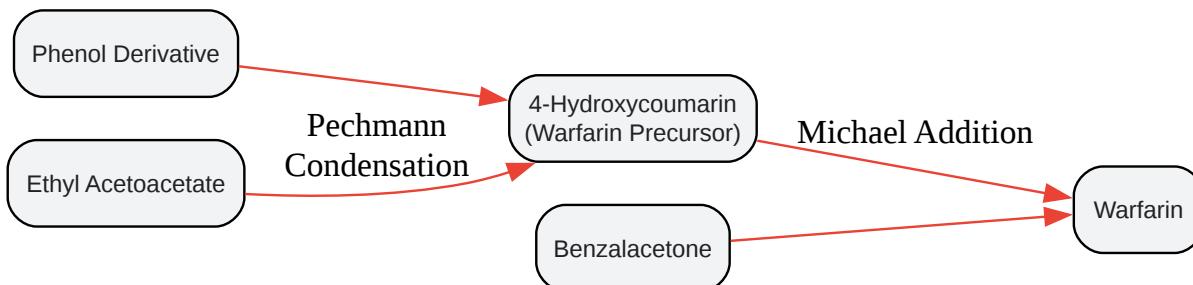
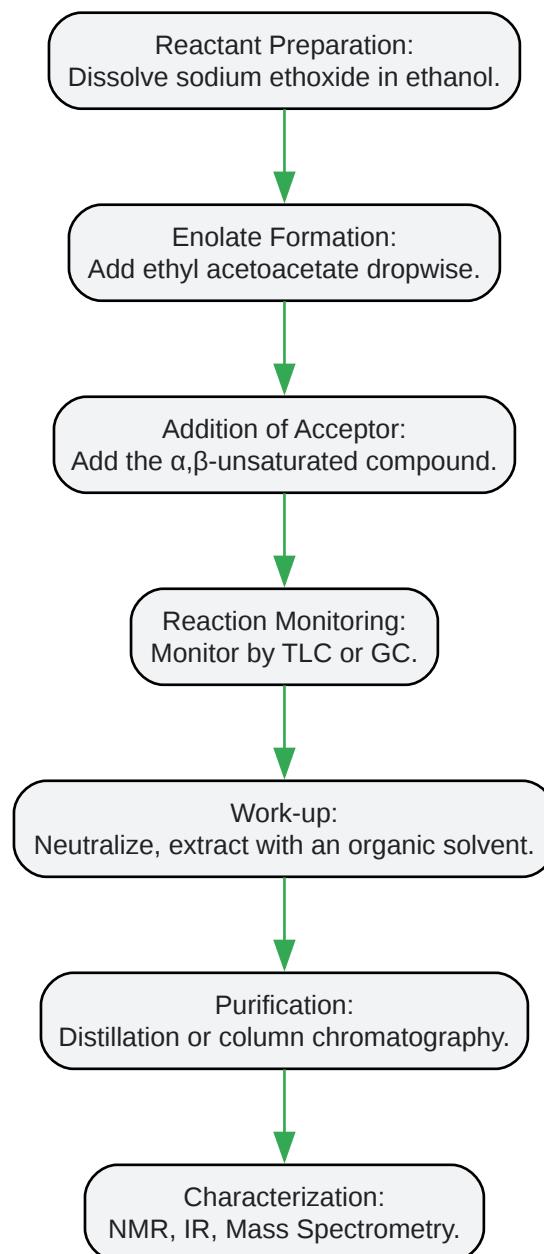
The Michael addition, a conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.^{[1][2]} When employing the sodium salt of ethyl acetoacetate as the Michael donor, this reaction provides a versatile and efficient pathway to 1,5-dicarbonyl compounds and their derivatives. These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including important pharmaceutical agents.^{[3][4]}

This document provides detailed application notes and experimental protocols for the Michael addition reaction of **ethyl acetoacetate sodium salt** with various acceptors, focusing on reaction optimization, specific product synthesis, and applications in drug development.

Reaction Mechanism and General Workflow

The reaction is initiated by the deprotonation of ethyl acetoacetate at the α -carbon by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β -carbon of an α,β -unsaturated Michael acceptor. Subsequent protonation yields the final 1,5-dicarbonyl adduct.^{[1][2]}



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